Cas no 6236-10-8 (Butanedioic acid,2-hydroxy-2-methyl-, (2R)-)

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- structure
6236-10-8 structure
Product Name:Butanedioic acid,2-hydroxy-2-methyl-, (2R)-
CAS No:6236-10-8
MF:C5H8O5
MW:148.114022254944
CID:516918
PubChem ID:439766
Update Time:2025-04-19

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid,2-hydroxy-2-methyl-, (2R)-
    • D-(-)-Citramalic Acid
    • (2R)-2-hydroxy-2-methylbutanedioic acid
    • R-Citramalic acid
    • (R)-2-Hydroxy-2-methylsuccinicacid
    • (-)-CITRAMALIC ACID
    • DTXSID80331440
    • (R)-alpha-Hydroxypyrotartaric acid
    • C02612
    • BP-12905
    • Q27098122
    • (R)-2-Hydroxy-2-methylbutanedioic acid
    • D-alpha-Hydroxypyrotartaric acid
    • (3R)-Citramalic acid
    • (R)-2-Methylmalic acid
    • (R)-2-Hydroxy-2-methylsuccinic acid lithium salt
    • (R)-2-Hydroxy-2-methylsuccinic acid
    • D-(-)-CitramalicAcid
    • (R)-Citramalic acid
    • (3R)-alpha-Hydroxypyrotartaric acid
    • D-(-)-2-Methylmalic acid
    • SB47653
    • Malic acid, 2-methyl-
    • 2R-Methylmalic acid
    • XFTRTWQBIOMVPK-RXMQYKEDSA-N
    • Butanedioic acid, 2-hydroxy-2-methyl-, (2R)-
    • bmse000428
    • D-Citramalate
    • (R)-(-)-citramalic acid
    • 6236-10-8
    • D-(-)-Citramalic Acid (lithium salt)
    • D-Citramalic acid
    • D-( ndash )-Citramalic acid lithium salt
    • SCHEMBL346880
    • 3C7C7D21-82A7-4464-8066-BA3B1D1D30B2
    • (R)-citramalate
    • 6236-10-8 (free acid)
    • (2R)-2-hydroxy-2-methylsuccinic acid
    • UNII-788CNO6T4D
    • Citramalic acid, (-)-
    • (2R)-2-hydroxy-2-methylbutanedioate
    • AKOS006377803
    • Citramalic acid L-form [MI]
    • CHEBI:15586
    • 788CNO6T4D
    • D-(-)-2-Methylmalic acid lithium salt
    • Inchi: 1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m1/s1
    • InChI Key: XFTRTWQBIOMVPK-RXMQYKEDSA-N
    • SMILES: O[C@](C(=O)O)(C)CC(=O)O

Computed Properties

  • Exact Mass: 148.03700
  • Monoisotopic Mass: 148.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -2
  • XLogP3: 0.2
  • Topological Polar Surface Area: 101

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.2336 (rough estimate)
  • Melting Point: 108-110 °C(lit.)
  • Boiling Point: 188.68°C (rough estimate)
  • Flash Point: 146.6°C
  • Refractive Index: 1.3920 (estimate)
  • PSA: 94.83000
  • LogP: -0.70330
  • Solubility: Not determined
  • Merck: 2323

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:3-10
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Butanedioic acid,2-hydroxy-2-methyl-, (2R)- Pricemore >>

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